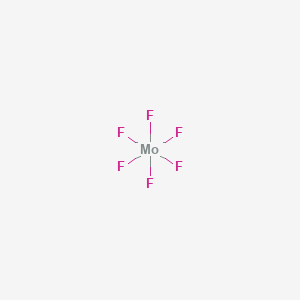

Molybdenum hexafluoride

货号 B1676692

CAS 编号:

7783-77-9

分子量: 209.9 g/mol

InChI 键: RLCOZMCCEKDUPY-UHFFFAOYSA-H

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Molybdenum hexafluoride, also known as molybdenum (VI) fluoride, is the inorganic compound with the formula MoF6. It is the highest fluoride of molybdenum . It is a colourless solid that melts just below room temperature and boils at 34 °C . It is one of the seventeen known binary hexafluorides .

Synthesis Analysis

Molybdenum hexafluoride is synthesized by the direct reaction of molybdenum metal in an excess of elemental fluorine . The reaction is represented as: Mo + 3 F2 → MoF6 . The compound hydrolyzes easily, and typical impurities are MoO2F2 and MoOF4 .Molecular Structure Analysis

At -140 °C, it crystallizes in the orthorhombic space group Pnma. The fluorine atoms are arranged in the hexagonal close packing . In liquid and gas phase, MoF6 adopts an octahedral molecular geometry with point group Oh. The Mo–F bond length is 1.817 Å .Chemical Reactions Analysis

Molybdenum hexafluoride reacts with water to produce MoO3 and HF . The reaction is represented as: MoF6 + 3H2O → MoO3 + 6HF . This reaction has been studied using Fourier Transform Infrared Spectroscopy (FTIR) and scanning electron microscopy/energy dispersive X-ray spectroscopy (SEM/EDS) .Physical And Chemical Properties Analysis

Molybdenum hexafluoride is a white crystalline solid or colorless liquid that is hygroscopic . It has a density of 3.50 g/cm3 , a melting point of 17.5 °C , and a boiling point of 34.0 °C . It hydrolyzes in water .安全和危害

属性

IUPAC Name |

hexafluoromolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.Mo/h6*1H;/q;;;;;;+6/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCOZMCCEKDUPY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Mo](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Mo | |

| Record name | molybdenum hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdenum_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064834 | |

| Record name | Molybdenum fluoride (MoF6), (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White volatile solid; Very hygroscopic; Hydrolyzed by water; Evolves blue-white clouds in moist air; [Merck Index] Light yellow liquid; Melting point = 17.5 deg C; [MSDSonline] | |

| Record name | Molybdenum hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Molybdenum hexafluoride | |

CAS RN |

7783-77-9 | |

| Record name | Molybdenum fluoride (MoF6), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum hexafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum fluoride (MoF6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum fluoride (MoF6), (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum hexafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLYBDENUM HEXAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLT5J123W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

For This Compound

616

Citations

The crystal structure of molybdenum hexafluoride at 193 K has been determined by powder neutron diffraction with the least-squares profile-fitting refinement technique, and a specially …

Number of citations: 33

scripts.iucr.org

Infrared and Raman spectra are reported for 92 MoF 6 and 100 MoF 6 vapor (isotopic purities ≳ 97%). The infrared‐active stretching fundamental ν 3 exhibits partially resolved PQR …

Number of citations: 40

pubs.aip.org

… The molybdenum hexafluoride, purified by trap to trap distillation in glass over … Molybdenum Hexafluoride.—The solution reaction 1 corresponds to the skeleton reaction …

Number of citations: 26

pubs.acs.org

Tungsten and molybdenum hexafluoride react in acetonitrile with a series of metallocenes to give coloured salts. Oxidation of iodo-, bromo- and 1,1′-dibromo-ferrocene with both …

Number of citations: 16

pubs.rsc.org

… The third-law entropy of liquid molybdenum hexafluoride at 25 was … Commercial molybdenum hexafluoride … The molybdenum hexafluoride, purified by trap to trap distillation in glass …

Number of citations: 23

pubs.acs.org

… Electrochemical investigations in anhydrous hydrogen fluoride on molybdenum hexafluoride … From the electrochemical data derived from this work, molybdenum hexafluoride is shown …

Number of citations: 6

pubs.acs.org

The nuclear fuel reprocessing method FLUOREX is a hybrid system based on fluoride volatility and using solvent extraction. Spent nuclear fuel is fluorinated, and most of the uranium is …

Number of citations: 12

www.tandfonline.com

… in its chemical reactivity from molybdenum hexafluoride. … of fluorine atoms in molybdenum hexafluoride by chlorine. In … molybdenum hexafluoride study, the tungsten compound was …

Number of citations: 56

pubs.acs.org

… O'Donnell and Phillipsº reported the isolation of MoF(CO), from the reaction mixture of molybdenum hexacarbonyl and molybdenum hexafluoride in Kel–F system. The product obtained …

Number of citations: 4

www.journal.csj.jp

… Molybdenum hexafluoride (MoF 6 ) is used as a non-radioactive substitute for uranium to study the hydrolysis of metal hexafluorides. Molybdenum hexafluoride gas and water vapor, …

Number of citations: 1

pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)

![5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole](/img/structure/B1676620.png)